![molecular formula C8H4ClNO4S B2684762 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride CAS No. 207844-54-0](/img/structure/B2684762.png)
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
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Overview
Description
“1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride” is a chemical compound with the molecular formula C8H4ClNO4S . It has a molecular weight of 245.64 . The compound is in solid form and has a melting point of 198-200°C .
Molecular Structure Analysis
The InChI code for “1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride” is 1S/C8H4ClNO4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride” is a solid compound with a melting point of 198-200°C . It has a molecular weight of 245.64 .Scientific Research Applications
Synthesis and Reactivity
Versatile Sulfonating Agent
The compound, closely related to 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, serves as a versatile sulfonating agent for amines. It facilitates the sulfonation of primary and secondary amines with high efficiency, yielding excellent results. This reactivity underscores its utility in synthesizing activated amines, which are pivotal in organic synthesis and pharmaceutical research (Sakamoto et al., 2006).
Solid-Phase Synthesis
The compound's structural analogs have found applications in the solid-phase synthesis of heterocyclic compounds, such as 1,3-oxazolidin-2-ones. This illustrates its potential in facilitating the development of new methodologies for synthesizing compounds with significant biological activity (Holte et al., 1998).
Advanced Organic Synthesis
Direct Access to Aliphatic Sulfonamides
Research indicates that sulfonyl chlorides, similar in reactivity to 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride, enable the direct synthesis of aliphatic sulfonamides from alkenes. This highlights the compound's role in late-stage functionalization, vital for medicinal chemistry (Hell et al., 2019).
Sulfonylation of Oxindoles
An efficient method for the preparation of 3-sulfonylated 3,3-disubstituted oxindole derivatives has been developed using a base-catalyzed addition of sulfinate salts to 3-halooxindoles. This process showcases the compound's utility in synthesizing structurally complex and biologically relevant molecules (Zuo et al., 2015).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care and use appropriate safety measures.
properties
IUPAC Name |
1,3-dioxoisoindole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEUJJPJLQOTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |
CAS RN |
207844-54-0 |
Source
|
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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